2-Amino-4,5-dimethylthiazole hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of related thiazole compounds involves multiple steps, including condensation, cyclization, and oxidation processes. One approach to synthesizing similar compounds is by starting from dimethyl aniline, followed by condensation with chloral hydrate and hydroxylamine hydrochloride, then cyclization with concentrated H2SO4, and finally oxidation in alkaline hydrogen peroxide solution, yielding an overall yield of 34.3% (Cheng Lin, 2013).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted using techniques like X-ray diffraction, which reveals the planar nature of the molecule and the dihedral angles between rings, indicating strong intramolecular interactions and the potential for hydrogen bonding (S. Malinovskii et al., 2000).
Chemical Reactions and Properties
Thiazole compounds undergo various chemical reactions, including alkylation, where they react with alcohols in acidic conditions to yield substituted thiazoles. This demonstrates their reactivity and the potential for derivatization (V. A. Krasovskii & S. I. Burmistrov, 1965).
Physical Properties Analysis
The physical properties of thiazole derivatives, including melting points and solubility in various solvents, are crucial for their application in chemical synthesis and pharmaceutical development. For instance, compounds like 2,4-Diamino-1,3-thiazole hydrotribromide show specific melting points and solubility characteristics, which are essential for handling and storage (L. Forlani, 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents and the potential for forming various derivatives, are of interest. For example, selective bromination of thiazole compounds demonstrates their reactivity and the possibility of generating multiple derivatives with different functional groups, which could be useful in various chemical and pharmaceutical applications (M. A. Hariri et al., 1998).
Scientific Research Applications
Synthesis and Characterization
- Synthesis of New Compounds : 2-Amino-4,5-dimethylthiazole has been used in the synthesis of new chemical compounds, such as azo ligands, which have been explored for their potential in various applications including bioactivity against bacteria and anticancer properties. The azo ligand was synthesized from 2-amino-4,5-dimethylthiazole and was found to exhibit good anticancer activity, suggesting its promise as a candidate for future anti-cancer drugs (Waheeb et al., 2021).
Biological Activity and Medicinal Chemistry
- Antiproliferative Activity : Studies have shown that derivatives of 2-amino-4,5-dimethylthiazole, like thiazol-4(5H)-one derivatives, demonstrate antiproliferative activity against various cancer cell lines, including lung cancer and glioma cells. This suggests the potential of these derivatives in cancer treatment, highlighting the significant role of 2-amino-4,5-dimethylthiazole in medicinal chemistry (Yurttaş et al., 2018).
Chemical Synthesis and Chemistry
- Alkylation Studies : Research on the alkylation of 2-amino-4,5-dimethylthiazole has contributed to the understanding of chemical reactions and compound synthesis. Such studies are fundamental in organic chemistry and can lead to the development of new materials and chemicals (Krasovskii & Burmistrov, 1965).
Safety And Hazards
“2-Amino-4,5-dimethylthiazole hydrobromide” is harmful if swallowed . Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and calling a poison center or doctor if swallowed . The compound should be disposed of in an approved waste disposal plant .
properties
IUPAC Name |
4,5-dimethyl-1,3-thiazol-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.BrH/c1-3-4(2)8-5(6)7-3;/h1-2H3,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATCJRCKBGAMKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064583 | |
Record name | 2-Thiazolamine, 4,5-dimethyl-, monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5-dimethylthiazole hydrobromide | |
CAS RN |
7170-76-5 | |
Record name | 2-Thiazolamine, 4,5-dimethyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7170-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-4,5-dimethylthiazole hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4,5-dimethylthiazole hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Thiazolamine, 4,5-dimethyl-, hydrobromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Thiazolamine, 4,5-dimethyl-, monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethylthiazol-2-amine monohydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.749 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-4,5-DIMETHYLTHIAZOLE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM8HVB696P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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